3-Pentyn-1-ol
Overview
Description
3-Pentyn-1-ol is a clear yellow liquid . It has been used in the synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol . It has also been studied for its inhibiting effect on the corrosion of iron in 1M HCl .
Molecular Structure Analysis
The molecular formula of 3-Pentyn-1-ol is C5H8O . Its IUPAC name is pent-3-yn-1-ol . The molecular weight is 84.12 g/mol . The structure of 3-Pentyn-1-ol can be represented as CC#CCCO .Chemical Reactions Analysis
3-Pentyn-1-ol reacts with Fe3(CO)12 in CH3OH/KOH solution to yield a closed trinuclear hydridic complex . More detailed information about its chemical reactions is not available in the retrieved papers.Physical And Chemical Properties Analysis
3-Pentyn-1-ol has a refractive index of n20/D 1.456 . Its boiling point is 154-157 °C , and its density is 0.912 g/mL at 25 °C .Scientific Research Applications
Molecular Structure and Rotation
3-Pentyn-1-ol's molecular structure has been studied using microwave spectroscopy. A key finding is the low barrier to internal rotation of its propynyl methyl group, contributing to our understanding of molecular dynamics in similar compounds (Eibl et al., 2016).
Catalytic Hydrogenation in Chemical Processes
3-Pentyn-1-ol plays a role in catalytic hydrogenation, such as in the hydrogenation of 3-methyl-1-pentyn-3-ol, revealing insights into gas–liquid–solid “slurry Taylor” flows and their applications in chemical engineering (Liedtke et al., 2013).
Corrosion Inhibition
The compound demonstrates potential as a corrosion inhibitor for metals. Studies have shown its effectiveness in reducing corrosion in various metal alloys in acid solutions, suggesting its application in material science and engineering (Buyuksagis et al., 2009).
Intramolecular Reactions in Organic Synthesis
Research on intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by Cu(I) complexes, includes 3-Pentyn-1-ol derivatives. This highlights its role in synthesizing complex organic compounds and advancing organic chemistry (Pouy et al., 2012).
Enzymatic Stereospecific Hydrolysis
The compound has been used in microbial enzymatic processes to produce specific enantiomers of alcohols. This application is significant in biotechnology and pharmaceutical synthesis (Ogawa et al., 1999).
Kinetics and Mass-Transport Effects
Studies have been conducted on the kinetics of hydrogenation reactions involving 3-Pentyn-1-ol, providing insights into reaction mechanisms and mass-transport effects in catalysis (Nijhuis et al., 2003).
Safety And Hazards
3-Pentyn-1-ol is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
pent-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYNOORNKYEHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065008 | |
Record name | 3-Pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Pentyn-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19940 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Pentyn-1-ol | |
CAS RN |
10229-10-4 | |
Record name | 3-Pentyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10229-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-3-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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